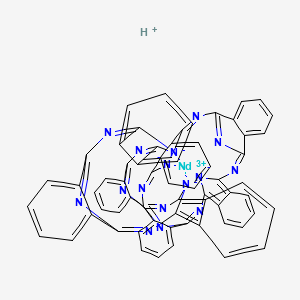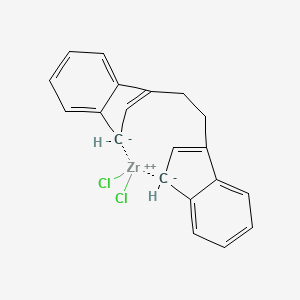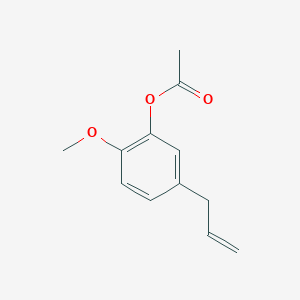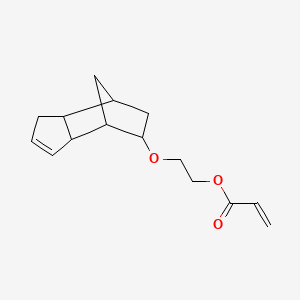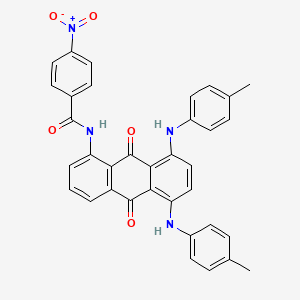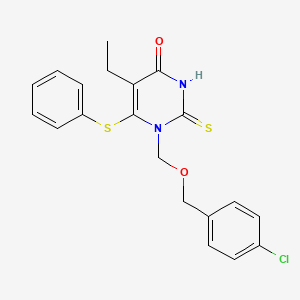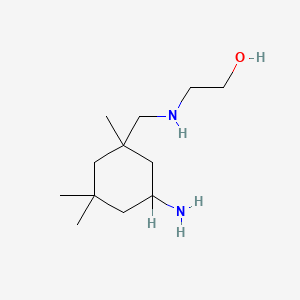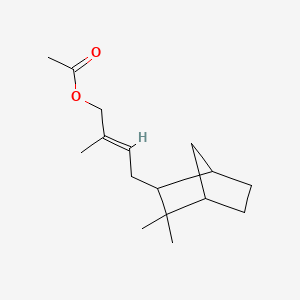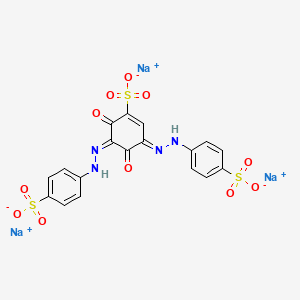
Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate is a synthetic azo dye known for its vibrant color and extensive use in various industries. This compound is characterized by its complex molecular structure, which includes multiple sulfonate groups and azo linkages, contributing to its solubility in water and its stability under various conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. The final product is then neutralized and purified to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
化学反应分析
Types of Reactions
Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: The azo bond can be reduced to form amines, which may further react depending on the conditions.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields smaller aromatic compounds, while reduction results in the formation of amines .
科学研究应用
Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in textile dyeing, food coloring, and as a colorant in various consumer products.
作用机制
The mechanism of action of Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function. The specific pathways involved depend on the application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
- Trisodium 4-hydroxy-3-[(2-sulphonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulphonate
- 4,5-Dihydroxy-3-(p-sulfophenylazo)-2,7-naphthalenedisulfonic Acid, Trisodium Salt
Uniqueness
Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate is unique due to its specific molecular structure, which provides distinct properties such as high solubility in water, stability under various conditions, and vibrant color. These characteristics make it particularly valuable in applications requiring consistent performance and reliability .
属性
CAS 编号 |
25807-51-6 |
|---|---|
分子式 |
C18H11N4Na3O11S3 |
分子量 |
624.5 g/mol |
IUPAC 名称 |
trisodium;(3E,5E)-4,6-dioxo-3,5-bis[(4-sulfonatophenyl)hydrazinylidene]cyclohexene-1-sulfonate |
InChI |
InChI=1S/C18H14N4O11S3.3Na/c23-17-14(21-19-10-1-5-12(6-2-10)34(25,26)27)9-15(36(31,32)33)18(24)16(17)22-20-11-3-7-13(8-4-11)35(28,29)30;;;/h1-9,19-20H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3/b21-14+,22-16+;;; |
InChI 键 |
VOQNZFFBKKJUBX-YWHQAWNSSA-K |
手性 SMILES |
C1=CC(=CC=C1N/N=C/2\C=C(C(=O)/C(=N/NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1NN=C2C=C(C(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


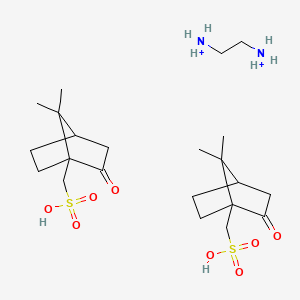
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
